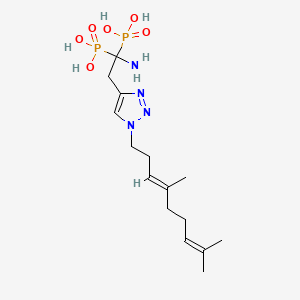
Ggdps-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ggdps-IN-1: is a compound known for its inhibitory effects on geranylgeranyl diphosphate synthase (GGDPS), an enzyme involved in the biosynthesis of geranylgeranyl diphosphate. This enzyme plays a crucial role in the post-translational modification of proteins, particularly in the process of geranylgeranylation, which is essential for the proper localization and function of certain proteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ggdps-IN-1 involves the use of α-amino bisphosphonate triazoles. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield of the compound. This often includes steps such as purification through chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ggdps-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in condensation reactions, particularly in the synthesis process .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine .
Major Products Formed: The major product formed from the reactions involving this compound is the geranylgeranyl diphosphate synthase inhibitor itself, which disrupts protein geranylgeranylation in cells .
Scientific Research Applications
Chemistry: In chemistry, Ggdps-IN-1 is used as a tool to study the inhibition of geranylgeranyl diphosphate synthase, providing insights into the enzyme’s structure and function .
Biology: In biological research, this compound is utilized to investigate the role of protein geranylgeranylation in various cellular processes, including cell division, differentiation, and metabolism .
Medicine: this compound has significant applications in medical research, particularly in the study of cancer. By inhibiting geranylgeranyl diphosphate synthase, it disrupts the function of proteins involved in cancer progression, making it a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents, particularly those targeting diseases related to protein geranylgeranylation .
Mechanism of Action
Ggdps-IN-1 exerts its effects by inhibiting the enzyme geranylgeranyl diphosphate synthase. This inhibition disrupts the synthesis of geranylgeranyl diphosphate, a crucial molecule for the post-translational modification of proteins. The disruption of this process affects the localization and function of proteins involved in various cellular pathways, including those related to cancer progression .
Comparison with Similar Compounds
Farnesyl diphosphate synthase inhibitors: These compounds inhibit a related enzyme in the isoprenoid biosynthetic pathway and have similar applications in cancer research.
Nitrogen-containing bisphosphonates: These compounds also target enzymes in the isoprenoid biosynthetic pathway and are used in the treatment of bone diseases.
Uniqueness: Ggdps-IN-1 is unique in its specific inhibition of geranylgeranyl diphosphate synthase, making it a valuable tool for studying the role of protein geranylgeranylation in cellular processes and disease .
Properties
Molecular Formula |
C15H28N4O6P2 |
|---|---|
Molecular Weight |
422.35 g/mol |
IUPAC Name |
[1-amino-2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C15H28N4O6P2/c1-12(2)6-4-7-13(3)8-5-9-19-11-14(17-18-19)10-15(16,26(20,21)22)27(23,24)25/h6,8,11H,4-5,7,9-10,16H2,1-3H3,(H2,20,21,22)(H2,23,24,25)/b13-8+ |
InChI Key |
RKPZHWPMABLVOR-MDWZMJQESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCN1C=C(N=N1)CC(N)(P(=O)(O)O)P(=O)(O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCN1C=C(N=N1)CC(N)(P(=O)(O)O)P(=O)(O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















